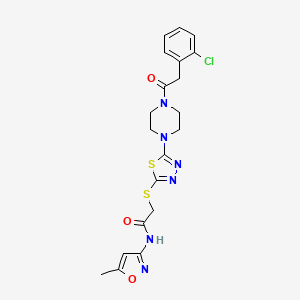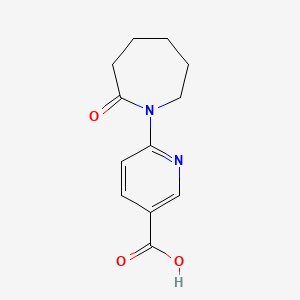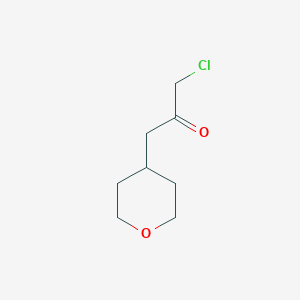![molecular formula C10H13F3N4O B2757671 2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one CAS No. 2097898-00-3](/img/structure/B2757671.png)
2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H13F3N4O and its molecular weight is 262.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Triazole Derivatives: Potential Biological Activities
Triazole compounds, including the 2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one structure, are of significant interest in the development of new drugs due to their diverse biological activities. They have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The broad range of biological activities is attributed to the triazole ring's capacity for structural variations, maintaining the same numbers of carbon and nitrogen atoms. This versatility has led to considerable interest in developing novel triazole derivatives for therapeutic applications, with an emphasis on green chemistry approaches for their synthesis. The challenges of increasing resistance in bacteria and the need for treatments for neglected diseases highlight the urgency of finding new prototypes in this compound class (Ferreira et al., 2013).
Advances in Eco-friendly Synthesis
Recent advances in the eco-friendly synthesis of triazoles, including methods under microwave irradiation, have been reviewed. These methods offer benefits such as shorter reaction times, easier work-up, and higher yields compared to classical procedures. The use of eco-friendly catalysts and the potential for these methodologies to be applied to the industrial synthesis of drugs and other areas have been highlighted. Such advances are crucial for the sustainable production of triazole derivatives, including this compound, particularly in the context of drug development (de Souza et al., 2019).
Synthesis Routes and Biological Significance
The synthesis of 1,2,3-triazole derivatives has been extensively explored due to their broad spectrum of biological activities. Various drugs containing the 1,2,3-triazole ring, such as Rufinamide, Cefatrizine, and Tazobactam, showcase the stability and biological relevance of this motif. The review of synthetic routes for 1,4-disubstituted 1,2,3-triazoles emphasizes the importance of these compounds in drug discovery and other fields, underscoring the significance of the triazole core in medicinal chemistry (Kaushik et al., 2019).
Proton-Conducting Polymeric Membranes
1H-1,2,4-Triazole and its derivatives, including copolymers of 1-vinyl-1,2,4-triazole, have shown promise for the development of proton-conducting fuel cell membranes. These materials improve the basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability, electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures. This application highlights the versatility and potential of triazole derivatives beyond pharmaceuticals, pointing towards their use in energy and materials science (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibitors for Metal Surfaces
1,2,3-Triazole derivatives, specifically 1,4-disubstituted 1,2,3-triazoles, have been evaluated as corrosion inhibitors for metals and their alloys in aggressive media. Their synthesis through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions leads to non-toxic, environmentally friendly, and hydrolysis-stable products. These compounds demonstrate high efficiency as corrosion inhibitors, indicating their potential industrial application in protecting metal surfaces from corrosion (Hrimla et al., 2021).
Propiedades
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O/c11-10(12,13)8-1-3-16(4-2-8)9(18)5-17-7-14-6-15-17/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKVWCKLEXHKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2757588.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2757589.png)





![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)
![3-[2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757600.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)


![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2757607.png)
![2,4-dichloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2757611.png)
